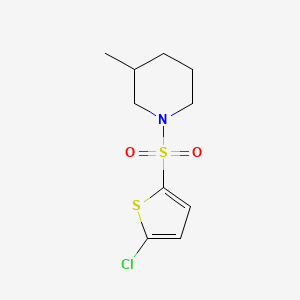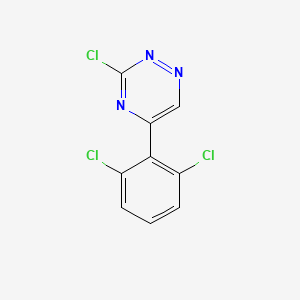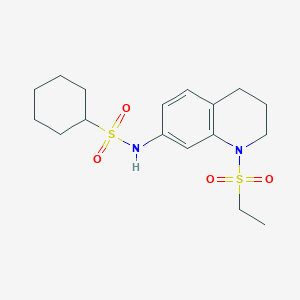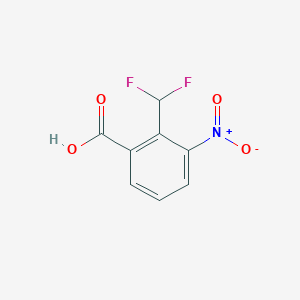![molecular formula C23H19N5O4S B2404452 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171214-43-9](/img/structure/B2404452.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) explores the synthesis of pyrazole-acetamide derivatives and their application in forming Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in biochemical applications (Chkirate et al., 2019).
Antibacterial and Antifungal Properties
Patel and Dhameliya (2010) synthesized derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide and evaluated their antibacterial and antifungal activities. These compounds showed promise as potential antimicrobials (Patel & Dhameliya, 2010).
Anticancer Activity
Al-Sanea et al. (2020) attached different aryloxy groups to 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives and tested their anticancer activity on various cancer cell lines. One compound demonstrated notable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-Inflammatory Applications
Nikalje et al. (2015, 2014) investigated 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives for their anti-inflammatory properties, using both in vitro and in vivo models. These compounds showed promising anti-inflammatory activity and a good gastrointestinal safety profile (Nikalje et al., 2015); (Nikalje, 2014).
Anticonvulsant Properties
A study by Nikalje et al. (2011) demonstrated the anticonvulsant effects of 2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives, indicating their potential in treating seizures (Nikalje et al., 2011).
Crystal Structure Analysis and Biological Activity
Research by Hu Jingqian et al. (2016) focused on the synthesis and crystal structure characterization of a compound structurally related to 2-(1,3-dioxoisoindolin-2-yl)acetamide. The study also investigated its moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).
Analgesic Effects
Saravanan et al. (2011) synthesized thiazole derivatives incorporating a pyrazole moiety related to 2-(1,3-dioxoisoindolin-2-yl)acetamide. These compounds were evaluated for their analgesic activity, showing mild to good effects (Saravanan et al., 2011).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-3-32-16-9-6-10-17-20(16)25-23(33-17)28-18(11-13(2)26-28)24-19(29)12-27-21(30)14-7-4-5-8-15(14)22(27)31/h4-11H,3,12H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIWJWIGTHYXHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)
![(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2404374.png)
![2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2404375.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)

![2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2404379.png)


![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)
![[2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2404386.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)
![benzyl 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2404389.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)